Endocrine Receptor Shift: PPARγ Activation vs. BPA's ERα Agonism
In a comparative in vitro bioassay battery assessing 27 compounds, 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (BPS-MPE) demonstrated a distinct mechanistic shift. Unlike BPA, which is a known ERα agonist, BPS-MPE lacked estrogenic activity. This lack of estrogenicity was accompanied by a shift toward peroxisome proliferator-activated receptor γ (PPARγ) activation, a molecular target that is not relevant for BPA itself [1].
| Evidence Dimension | Nuclear Receptor Activation Profile |
|---|---|
| Target Compound Data | Lack of ERα agonism; Activation of PPARγ |
| Comparator Or Baseline | Bisphenol A (BPA): ERα agonist; No significant PPARγ activation |
| Quantified Difference | Qualitative shift in primary receptor target |
| Conditions | In vitro bioassays for cytotoxicity, endocrine disruption, xenobiotic metabolism, adaptive stress responses, mitochondrial toxicity, and neurotoxicity [1]. |
Why This Matters
This evidence demonstrates that BPS-MPE cannot be used as a direct functional substitute for BPA in studies focused on estrogenic pathways and highlights its potential as a probe for PPARγ-mediated effects, which are associated with metabolic disruption and obesogenic outcomes.
- [1] Srebny V, et al. Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environ Sci Technol. 2025;59(33):17457–17470. View Source
